molecular formula C11H21BO4S B8245615 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B8245615
M. Wt: 260.16 g/mol
InChI Key: GFSKWUVLZYOXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione is an organoboron compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a thiane-1,1-dione moiety. The compound’s structure imparts it with distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of tetramethyl-1,3,2-dioxaborolane with a suitable thiane-1,1-dione precursor. The reaction is often carried out under controlled conditions, such as in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, organoboron intermediates, and various substituted thiane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as coupling and hydroboration. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a dioxaborolane ring and a thiane-1,1-dione moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications and research areas. Its ability to participate in a wide range of reactions and form stable complexes with various substrates sets it apart from other similar compounds .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO4S/c1-10(2)11(3,4)16-12(15-10)9-5-7-17(13,14)8-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSKWUVLZYOXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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